molecular formula C22H23BrN2O2 B13440905 8-Deschloro-8-bromo Loratadine

8-Deschloro-8-bromo Loratadine

Cat. No.: B13440905
M. Wt: 427.3 g/mol
InChI Key: RSRNVJRXGXNUBR-UHFFFAOYSA-N
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Description

8-Deschloro-8-bromo Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is identified by the CAS number 130642-60-3 and is known for its role as an impurity in Loratadine production . It is chemically characterized by the substitution of chlorine with bromine at the eighth position on the Loratadine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Deschloro-8-bromo Loratadine typically involves the bromination of Loratadine. The process begins with Loratadine as the starting material, which undergoes a halogen exchange reaction where the chlorine atom is replaced by a bromine atom. This reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Deschloro-8-bromo Loratadine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group in the molecule can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

8-Deschloro-8-bromo Loratadine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Deschloro-8-bromo Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the allergic response, thereby alleviating symptoms such as itching, sneezing, and runny nose .

Comparison with Similar Compounds

Uniqueness: 8-Deschloro-8-bromo Loratadine is unique due to the specific substitution of bromine for chlorine at the eighth position, which can influence its chemical properties and reactivity. This uniqueness makes it valuable in research for understanding the structure-activity relationship of Loratadine derivatives.

Properties

Molecular Formula

C22H23BrN2O2

Molecular Weight

427.3 g/mol

IUPAC Name

ethyl 4-(13-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C22H23BrN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3

InChI Key

RSRNVJRXGXNUBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1

Origin of Product

United States

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